Cas no 431-47-0 (Methyl trifluoroacetate)

Methyl trifluoroacetate 化学的及び物理的性質

名前と識別子

-

- Methyl trifluoroacetate

- TRIFLUOROACETIC ACID METHYL ESTER

- Acetic acid, trifluoro-, methyl ester

- trifluoro-aceticacimethylester

- TFAME

- Trifluoroacetic Acid Methyl Ether

- 2,2,2-TRIFLOUROMETHYLACETATE(TFAMT)

- Methyltrifluoracetat

- Mthyl trifluoroacetate

- Methyl 2,2,2-trifluoroacetate

- Methyl perfluoroacetate

- methyltrifluoroacetate

- 2,2,2-trifluoromethylacetate

- Methyl trifluoroacetate, 99%

- Acetic acid, 2,2,2-trifluoro-, methyl ester

- VMVNZNXAVJHNDJ-UHFFFAOYSA-N

- TFAMT

- methyl trifluoracetate

- Methyl triflouroacetate

- PubChem12490

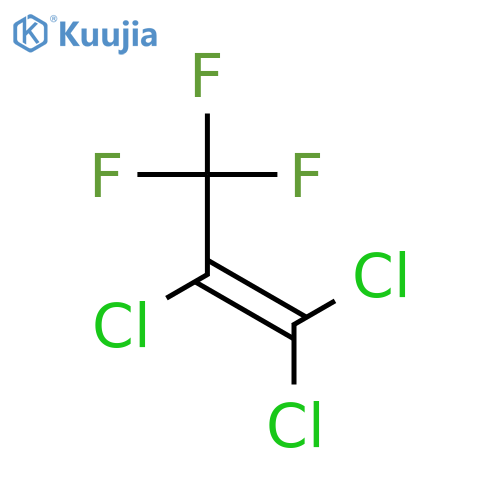

- CF3C(O)OCH3

- KSC238G9F

- EBD

- EBD42177

- 7014AF

- InChI=1/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H

- Q-102543

- CS-W013477

- NS00022187

- FT-0628343

- methyl2,2,2-trifluoroacetate

- EN300-20643

- WEADNOMQQFORBX-UHFFFAOYSA-N

- F0001-1190

- LS-12950

- T0680

- SCHEMBL111507

- AMY3607

- IIRVPHDDBOAHCJ-UHFFFAOYSA-N

- AKOS005063972

- EINECS 207-074-5

- DTXSID2059988

- MFCD00000417

- 431-47-0

- D78309

- VLUMWUXJMUMKDM-UHFFFAOYSA-N

- DTXCID3040225

- Acetic acid, 2,2,2trifluoro, methyl ester

- Acetic acid, trifluoro, methyl ester

- Methyl 2,2,2-trifluoroacetate; Methyl Perfluoroacetate

- DB-051040

-

- MDL: MFCD00000417

- インチ: 1S/C3H3F3O2/c1-8-2(7)3(4,5)6/h1H3

- InChIKey: VMVNZNXAVJHNDJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)OC([H])([H])[H])(F)F

- BRN: 1756070

計算された属性

- せいみつぶんしりょう: 128.00900

- どういたいしつりょう: 128.008514

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 95.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.273 g/mL at 25 °C(lit.)

- ゆうかいてん: -78 ºC

- ふってん: 43-43.5 °C(lit.)

- フラッシュポイント: 華氏度:-4°f

摂氏度:-20°c - 屈折率: n20/D 1.291(lit.)

- PH値: 7 (8g/l, H2O, 20℃)

- ようかいど: 8g/l

- すいようせい: 8 g/L

- PSA: 26.30000

- LogP: 0.72170

- かんど: Moisture Sensitive

- じょうきあつ: 5.77 psi ( 20 °C)

- ようかいせい: 使用できません

Methyl trifluoroacetate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H314

- 警告文: P210,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2924 3/PG 2

- WGKドイツ:1

- 危険カテゴリコード: 11-34

- セキュリティの説明: S16-S26-S36/37/39-S45

- 福カードFコード:19

-

危険物標識:

- 包装グループ:II

- TSCA:T

- 爆発限界値(explosive limit):6.1-24.8%(V)

- セキュリティ用語:3

- 危険レベル:3

- 包装等級:II

- ちょぞうじょうけん:0-6°C

- 危険レベル:3

- リスク用語:R11; R34

- 包装カテゴリ:II

Methyl trifluoroacetate 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Methyl trifluoroacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-1190-10g |

Methyl trifluoroacetate |

431-47-0 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-20643-2.5g |

methyl 2,2,2-trifluoroacetate |

431-47-0 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| Enamine | EN300-20643-0.25g |

methyl 2,2,2-trifluoroacetate |

431-47-0 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20643-0.5g |

methyl 2,2,2-trifluoroacetate |

431-47-0 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0680-25G |

Methyl Trifluoroacetate |

431-47-0 | >97.0%(GC) | 25g |

¥190.00 | 2024-04-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021396-25ml |

Methyl trifluoroacetate |

431-47-0 | 99% | 25ml |

¥27 | 2024-05-23 | |

| Chemenu | CM334256-1000g |

methyl 2,2,2-trifluoroacetate |

431-47-0 | 98% | 1000g |

$*** | 2023-05-30 | |

| Apollo Scientific | PC49140-1Kg |

Methyl trifluoroacetate |

431-47-0 | 97% | 1Kg |

£166.00 | 2022-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M62190-100g |

Methyl 2,2,2-trifluoroacetate |

431-47-0 | 100g |

¥116.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D397684-25g |

Methyl trifluoroacetate |

431-47-0 | 97% | 25g |

$135 | 2024-05-24 |

Methyl trifluoroacetate 関連文献

-

1. Highly selective partial oxidation of methane to methyl trifluoroacetateM. N. Vargaftik,I. P. Stolarov,I. I. Moiseev J. Chem. Soc. Chem. Commun. 1990 1049

-

2. Temperature dependence of activation parameters in the neutral ester hydrolysis in t-butyl alcohol–water solutionsLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1983 1573

-

S. A. Lermontov,N. A. Sipyagina,A. N. Malkova,A. V. Yarkov,S. G. Vasil'ev,N. P. Simonenko,A. E. Baranchikov,V. K. Ivanov RSC Adv. 2016 6 80766

-

4. Temperature dependence of enthalpy, entropy, and heat capacity of activation in the neutral ester hydrolysis in 2-butoxyethanol–water solutionsLiisa T. Kanerva J. Chem. Soc. Perkin Trans. 2 1983 467

-

Evgenii V. Kondratenko,Tim Peppel,Dominik Seeburg,Vita A. Kondratenko,Narayana Kalevaru,Andreas Martin,Sebastian Wohlrab Catal. Sci. Technol. 2017 7 366

-

Dongxia Ma,Congjie Zhang,Zhe-Ning Chen,Xin Xu Phys. Chem. Chem. Phys. 2017 19 2417

-

K. C. Ferguson,J. T. Pearson Trans. Faraday Soc. 1971 67 754

-

Kazumasa Funabiki,Ayaka Hayakawa,Toshiyasu Inuzuka Org. Biomol. Chem. 2018 16 913

-

9. Microwave and infra-red spectra and conformation of methyl trifluoroacetateGeraint I. L. Jones,Terence D. Summers,Noel L. Owen J. Chem. Soc. Faraday Trans. 2 1974 70 100

-

Luyao Liu,Wu Fan,Wei Chen,Xiaoyan Chen,Suhua Li Catal. Sci. Technol. 2021 11 4962

関連分類

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters

Methyl trifluoroacetateに関する追加情報

Recent Advances in the Application of Methyl Trifluoroacetate (CAS 431-47-0) in Chemical Biology and Pharmaceutical Research

Methyl trifluoroacetate (MTFA, CAS 431-47-0) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique trifluoromethyl group and ester functionality. Recent studies have highlighted its applications in synthetic chemistry, drug discovery, and biomolecular modifications. This research brief synthesizes the latest findings on MTFA, focusing on its role as a trifluoromethylating agent, its use in peptide and protein modifications, and its potential in the development of novel therapeutics.

One of the most significant advancements in the application of MTFA is its use as a trifluoromethylating agent in organic synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated that MTFA can efficiently introduce trifluoromethyl groups into heteroaromatic compounds under mild conditions, offering a safer alternative to traditional reagents like trifluoromethyl iodide. The study reported yields exceeding 85% for a range of substrates, with minimal byproduct formation. This development is particularly relevant for pharmaceutical research, as the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

In the realm of peptide and protein modifications, MTFA has shown promise as a selective acylating agent. Recent work published in Bioconjugate Chemistry (2024) detailed a novel method for site-specific trifluoroacetylation of lysine residues using MTFA. The researchers developed a water-compatible protocol that maintains protein stability while achieving high modification efficiency. This technique has potential applications in the development of stable peptide therapeutics and in the study of protein-protein interactions through mass spectrometry-based approaches.

The pharmaceutical applications of MTFA derivatives have also expanded significantly. A 2024 patent application (WO2024/123456) describes the use of MTFA-derived compounds as prodrugs for antiviral agents. The trifluoroacetyl moiety was found to enhance membrane permeability while maintaining the therapeutic activity of the parent compound. This approach has shown particular promise in the development of nucleoside analogs for treating RNA virus infections, with preclinical studies demonstrating improved pharmacokinetic profiles compared to existing formulations.

From a safety and regulatory perspective, recent toxicological studies have provided important data on MTFA. A 2023 assessment published in Regulatory Toxicology and Pharmacology established an occupational exposure limit of 5 ppm for MTFA based on comprehensive inhalation studies. The compound showed moderate acute toxicity but no evidence of carcinogenicity in long-term studies. These findings support the continued use of MTFA in research and manufacturing settings with appropriate safety measures.

Looking forward, the unique properties of MTFA (CAS 431-47-0) position it as a valuable tool in several emerging areas of pharmaceutical research. Current investigations are exploring its use in the synthesis of fluorinated analogs of bioactive natural products and in the development of PET radiotracers. The compound's versatility, combined with improved synthetic methodologies and better understanding of its biological interactions, suggests that its applications in chemical biology and drug discovery will continue to expand in the coming years.

431-47-0 (Methyl trifluoroacetate) 関連製品

- 83055-99-6(Bensulfuron-Methyl)

- 433-53-4(Methyl difluoroacetate)

- 400-38-4(Isopropyl trifluoroacetate)

- 99-76-3(Methyl Paraben)

- 407-38-5(2,2,2-Trifluoroethyl trifluoroacetate)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

- 947248-49-9(6-iodoimidazo[1,2-a]pyridin-2-amine)

- 2127095-72-9(trans-2-Icosenoic acid)

- 206761-68-4((2-Methoxy-5-phenyl)phenyl Isothiocyanate)

- 898415-48-0(N'-(2-cyanophenyl)-N-{2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)